molecular formula C14H17NO4 B2998697 (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid CAS No. 88466-74-4

(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid

Cat. No. B2998697
CAS RN: 88466-74-4
M. Wt: 263.293
InChI Key: FFLPIVZNYJKKDM-LBPRGKRZSA-N
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Description

“(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid”, also known as “(S)-1-Boc-piperidine-3-carboxylic acid” or “(S)-Boc-Nip-OH”, is a compound with the empirical formula C11H19NO4 . It is used in the field of chiral catalysts and ligands .


Molecular Structure Analysis

The molecular structure of “(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCCC@@HC(O)=O . This indicates that the compound contains a piperidine ring, a carbonyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

“(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid” is a solid compound with a melting point of 165-169 °C . Its optical activity is [α]22/D +57°, c = 1 in chloroform .

Scientific Research Applications

1. Coordination Polymers and Photophysical Properties

(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid derivatives have been used in the synthesis of lanthanide-based coordination polymers. These compounds demonstrate interesting photophysical properties, making them potentially useful in various optical applications (Sivakumar et al., 2011).

2. Synthetic Routes to Spiro[indole-3,4′-piperidin]-2-ones

The compound has also been utilized in creating spiro[indole-3,4′-piperidin]-2-ones, a class of chemical structures achieved through a sequence involving anilide formation and intramolecular cyclization. This synthesis pathway offers high yields and can be important in pharmaceutical and chemical research (Freund & Mederski, 2000).

3. Crystal and Molecular Structure Analysis

Research involving the crystal and molecular structure of complexes with piperidine-3-carboxylic acid provides insights into hydrogen bonding interactions and molecular arrangements, which are crucial for understanding the properties of these compounds (Dega-Szafran et al., 2007).

4. Development of Piperidine Derivatives

Piperidine derivatives synthesized from related compounds are used as intermediates in the production of a variety of amines, especially those containing substituted piperidine units. These intermediates have broad applications in the synthesis of complex organic molecules (Acharya & Clive, 2010).

5. Novel Spiropyrrolidines Synthesis

The compound's derivatives have been used in synthesizing novel spiropyrrolidines through regioselective cycloaddition reactions. This synthesis is significant for developing new chemical entities, potentially useful in drug discovery (Verma et al., 2009).

Safety And Hazards

The compound is classified as Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(3S)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLPIVZNYJKKDM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid

CAS RN

88466-74-4
Record name 88466-74-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice cooled solution of nipecotic acid (10.0 g, 77.5 mmol), sodium hydroxide (3.4 g, 85 mmol), and tetrahydrofuran (50 mL) in water (100 mL) was added by simultaneous dropwise addition benzylchloroformate (13.3 mL, 93 mmol) in tetrahydrofuran (50 mL) and sodium hydroxide (3.4 g, 85 mmol) in water (50 mL). Warmed slowly to room temperature. After 24 hours tetrahydrofuran was removed in vacuo and the resulting aqueous mixture acidified with 3 N hydrochloric acid and extracted with dichloromethane (3×). The combined organic portions were dried with anhydrous magnesium sulfate. Filtration followed by evaporation of the filtrate in vacuo gave the titled compound. 1HNMR (CHCl3, 300 MHz) □ 7.45-7.20 (m, 5H); 5.14 (m, 2H); 4.21 (br s, 1H); 3.96 (m, 1H), 3.15 (br s, 1H); 2.93 (m, 1H); 2.51 (m, 1H); 2.09 (m, 1H); 1.80-1.60 (m, 2H); 1.50 (m, 1H) ppm.
[Compound]
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10 g
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3.4 g
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3.4 g
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50 mL
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Synthesis routes and methods II

Procedure details

By substantially following the procedures of Example 1,A, 25.0 g (194 mmol) of nipecotic acid was protected with benzylchloroformate under basic conditions to afford 18.0 g (68 mmol; 35%) of analytically pure N-Cbz-nipecotic acid as a white solid.
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Synthesis routes and methods III

Procedure details

To the solution of piperidine-3-carboxylic acid (1.3 g, 10 mmol) in water (20 mL) was added sodium hydroxide (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added dropwise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.2 g of solid of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid was obtained. LC-MS (ESI) m/z: 264 (M+1)+.
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Synthesis routes and methods IV

Procedure details

A 500-mL 4-necked round-bottom flask was charged with a solution of NaOH (8 g, 198.00 mmol, 1.00 equiv, 99%) in H2O (200 mL). To this was added piperidine-3-carboxylic acid (25.8 g, 197.75 mmol, 1.00 equiv, 99%), in small portions at 0° C. Then, a solution of benzyl carbonochloridate (39.2 g, 227.48 mmol, 1.15 equiv, 99%) in Et2O (50 mL) was added at 0° C. over 40 minutes. Then a solution of NaOH (12 g, 1.50 equiv) in H2O (300 mL) was added drop wise with stirring at 0-10° C. The resulting solution was allowed to stir overnight at room temperature. The reaction progress was monitored by TLC (EtOAc/PE=1/1). The pH adjusted to 3 with 10% aqueous HCl. The resulting solution was extracted with ethyl acetate (3×500 mL). Combined organic layers were dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator to afford 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (58 g) as white solid.
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Synthesis routes and methods V

Procedure details

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Citations

For This Compound
1
Citations
F Gessier, L Schaeffer, T Kimmerlin… - Helvetica chimica …, 2005 - Wiley Online Library
The title compounds were prepared from valine‐derived N‐acylated oxazolidin‐2‐ones, 1–3, 7, 9, by highly diastereoselective (≥ 90%) Mannich reaction (→ 4–6; Scheme 1) or aldol …
Number of citations: 26 onlinelibrary.wiley.com

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